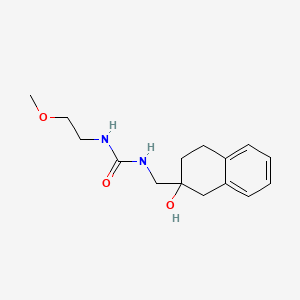

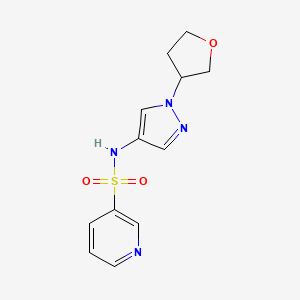

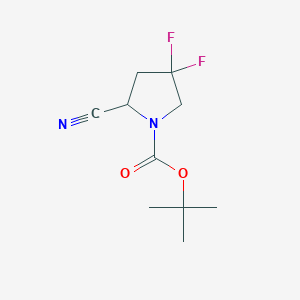

![molecular formula C18H21N3O3S B2963561 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886915-93-1](/img/structure/B2963561.png)

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications

Antiviral Research

The indole derivatives, which are structurally similar to the compound , have shown significant potential in antiviral research . These compounds can be designed to target specific viral mechanisms, potentially inhibiting the replication of viruses such as influenza and Coxsackie B4 virus. The compound could be explored for its efficacy against a range of RNA and DNA viruses, contributing to the development of new antiviral medications.

Anti-inflammatory and Analgesic Applications

Compounds with a benzo[d]thiazol moiety have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that our compound of interest could be synthesized and tested for similar pharmacological effects. It could potentially serve as a lead compound for the development of new drugs to treat conditions characterized by inflammation and pain.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . By interfering with cellular mechanisms that are crucial for cancer cell survival, such compounds can be valuable in cancer research. The compound could be investigated for its potential to act as a chemotherapeutic agent, either alone or in combination with other cancer treatments.

Antimicrobial Potential

The presence of imidazole and thiazole rings in a compound has been associated with antimicrobial activity . This suggests that our compound could be utilized in the search for new antimicrobial agents, which is particularly important in the era of increasing antibiotic resistance.

Enzyme Inhibition

Indole derivatives have shown promise as enzyme inhibitors, which can be useful in treating various diseases, including neurodegenerative disorders and diabetes . The compound could be studied for its ability to inhibit specific enzymes, leading to therapeutic applications in these areas.

Chemical Synthesis and Drug Development

The compound’s structure contains several functional groups that are common in drug molecules, indicating its potential use in chemical synthesis and drug development . It could serve as a building block for creating a variety of pharmacologically active molecules, thereby expanding the arsenal of available medications.

Future Directions

Mechanism of Action

Target of Action

The compound contains a 1,4-dioxin ring and a benzo[d]thiazol ring. Compounds containing these rings have been found to exhibit various biological activities . For instance, imidazole, a similar compound to 1,4-dioxin, is known to be the core of some natural products such as histidine and histamine . Thiazoles, similar to benzo[d]thiazol, have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

For example, thiazole derivatives have been found to have antitumor and cytotoxic activity .

Result of Action

For example, imidazole derivatives have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For example, the compound “(5,6-dihydro-1,4-dioxin-2-yl)methanamine” has a storage temperature of 4 degrees Celsius .

properties

IUPAC Name |

2,3-dihydro-1,4-dioxin-5-yl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-12-3-4-15-16(13(12)2)19-18(25-15)21-7-5-20(6-8-21)17(22)14-11-23-9-10-24-14/h3-4,11H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVICARYPVUBHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

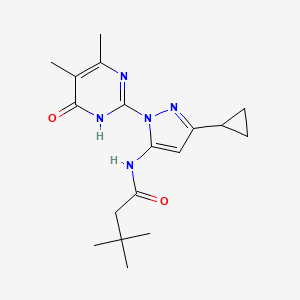

![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)

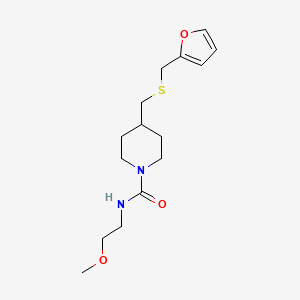

![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)

![N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963486.png)

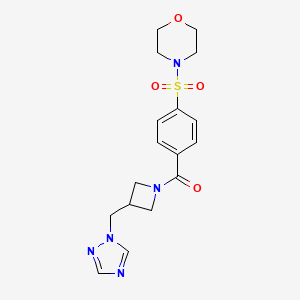

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2963495.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2963496.png)